molecular formula C20H27N5O2 B14073179 (R)-2-amino-6-(4-amino-2-butyl-1H-imidazo[4,5-c]quinolin-1-yl)hexanoic acid

(R)-2-amino-6-(4-amino-2-butyl-1H-imidazo[4,5-c]quinolin-1-yl)hexanoic acid

Cat. No.: B14073179
M. Wt: 369.5 g/mol
InChI Key: MVVGOFGMUYPAGR-UHFFFAOYSA-N
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Description

®-2-amino-6-(4-amino-2-butyl-1H-imidazo[4,5-c]quinolin-1-yl)hexanoic acid is a complex organic compound that features a unique imidazoquinoline scaffold.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of ®-2-amino-6-(4-amino-2-butyl-1H-imidazo[4,5-c]quinolin-1-yl)hexanoic acid involves multiple steps. One common approach starts with the preparation of the imidazoquinoline core, followed by the introduction of the butyl and amino groups at specific positions. The process typically involves:

Industrial Production Methods

Industrial production of this compound may involve optimization of the synthetic route to enhance yield and purity. This could include the use of catalysts, controlled reaction conditions, and purification techniques such as chromatography .

Chemical Reactions Analysis

Types of Reactions

®-2-amino-6-(4-amino-2-butyl-1H-imidazo[4,5-c]quinolin-1-yl)hexanoic acid can undergo various chemical reactions, including:

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as sodium borohydride, and various halides for substitution reactions. Reaction conditions often involve controlled temperatures and pH levels to ensure the desired transformations .

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield hydroxylated derivatives, while substitution reactions can introduce new functional groups, potentially enhancing the compound’s biological activity .

Scientific Research Applications

®-2-amino-6-(4-amino-2-butyl-1H-imidazo[4,5-c]quinolin-1-yl)hexanoic acid has several scientific research applications:

Mechanism of Action

The mechanism of action of ®-2-amino-6-(4-amino-2-butyl-1H-imidazo[4,5-c]quinolin-1-yl)hexanoic acid involves its interaction with TLR7 and TLR8. These receptors, when activated, stimulate the release of proinflammatory cytokines, enhancing the body’s immune response. The compound’s structure allows it to selectively bind to these receptors, triggering a cascade of immune signaling pathways .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

®-2-amino-6-(4-amino-2-butyl-1H-imidazo[4,5-c]quinolin-1-yl)hexanoic acid stands out due to its specific structural modifications, which enhance its selectivity and potency as a TLR7/8 agonist. These modifications may result in more desirable cytokine profiles and reduced side effects compared to similar compounds .

Properties

Molecular Formula

C20H27N5O2

Molecular Weight

369.5 g/mol

IUPAC Name

2-amino-6-(4-amino-2-butylimidazo[4,5-c]quinolin-1-yl)hexanoic acid

InChI

InChI=1S/C20H27N5O2/c1-2-3-11-16-24-17-18(13-8-4-5-10-15(13)23-19(17)22)25(16)12-7-6-9-14(21)20(26)27/h4-5,8,10,14H,2-3,6-7,9,11-12,21H2,1H3,(H2,22,23)(H,26,27)

InChI Key

MVVGOFGMUYPAGR-UHFFFAOYSA-N

Canonical SMILES

CCCCC1=NC2=C(N1CCCCC(C(=O)O)N)C3=CC=CC=C3N=C2N

Origin of Product

United States

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